molecular formula C4H3NO2S B1314003 Isothiazole-4-carboxylic acid CAS No. 822-82-2

Isothiazole-4-carboxylic acid

Cat. No. B1314003
CAS RN: 822-82-2
M. Wt: 129.14 g/mol
InChI Key: PCXTYKGTWQCNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isothiazole-4-carboxylic acid is a compound with the molecular formula C4H3NO2S . It is a derivative of isothiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen in the ring .


Synthesis Analysis

The synthesis of isothiazole derivatives has been a subject of interest in recent years due to their significant biological activities . A review on the synthesis of isoxazoles, which are structurally similar to isothiazoles, highlights the main directions and recent trends in their synthesis . The synthesis of new representatives of isoxazoles has been reported in numerous publications annually .


Molecular Structure Analysis

The molecular structure of Isothiazole-4-carboxylic acid consists of a five-membered isothiazole ring attached to a carboxylic acid group . The exact mass of the compound is 128.98844951 g/mol and the molecular weight is 129.14 g/mol .


Chemical Reactions Analysis

Isothiazole derivatives are known for their reactivity, which is mainly influenced by their aromaticity . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isothiazole-4-carboxylic acid include a topological polar surface area of 78.4 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . The compound has a complexity of 106 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Synthesis and Derivatives

Isothiazole-4-carboxylic acid and its derivatives have been explored extensively in chemical synthesis. For instance, Naito et al. (1968) described a novel synthetic route to 4-cyanoisothiazoles, which includes the preparation of corresponding isothiazole-4-carboxylic acids. This method highlights the versatility of isothiazole-4-carboxylic acid in chemical synthesis, offering novel pathways for creating various isothiazole derivatives (Naito et al., 1968).

James and Krebs (1982) reported on thienoisothiazoles, a variant of isothiazole-4-carboxylic acid, demonstrating the compound's adaptability in creating diverse structures like Thieno[2,3-c]isothiazole-3-carboxylic acid (James & Krebs, 1982).

Biological Activity

Regiec et al. (2006) explored the biological activity of isothiazole derivatives, such as amide and ester derivatives of 5‐(4‐chlorobenzoyl)amino‐3‐methyl‐4‐isothiazolecarboxylic acid. These derivatives showed significant anti‐inflammatory activity, demonstrating the potential of isothiazole-4-carboxylic acid in pharmacological applications (Regiec et al., 2006).

Physicochemical Properties

Nickson (1991) examined the preparation of trifluoromethylated thiazoles and isothiazoles using sulfur tetrafluoride on precursor carboxylic acids, including isothiazole-4-carboxylic acid. This study sheds light on the physicochemical properties and potential industrial applications of isothiazole-4-carboxylic acid derivatives (Nickson, 1991).

Novel Applications

Kletskov et al. (2019) discussed the extensive development of isothiazoles, including their transformations and high biological activity. They reviewed the synthesis and application of isothiazole-containing molecules in biologically active substances and ligands for metal complexes, highlighting the compound's broad applicability in various fields (Kletskov et al., 2019).

Safety And Hazards

When handling Isothiazole-4-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

Isothiazoles and their derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXTYKGTWQCNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497956
Record name 1,2-Thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazole-4-carboxylic acid

CAS RN

822-82-2
Record name 1,2-Thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Isothiazole-4-carboxylic acid
Reactant of Route 3
Isothiazole-4-carboxylic acid
Reactant of Route 4
Isothiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Isothiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Isothiazole-4-carboxylic acid

Citations

For This Compound
40
Citations
A Holland, R Slack, TF Warren… - Journal of the Chemical …, 1965 - pubs.rsc.org
… The precipitated 3-carbamoylisothiazole-4-carboxylic acid (XXV) (2 g.) was washed with water and had mp 225" (decomp.), undepressed with a sample prepared as above (Found: C, …
Number of citations: 17 pubs.rsc.org
CJ Shishoo, MB Devani, S Ananthan… - Journal of …, 1988 - Wiley Online Library
A facile, general and one‐pot method for the preparation of 3‐amino‐5‐substituted‐aminoisothiazole‐4‐carboxylic acid derivatives, in high yields, by the aminative cyclization of 3‐…
Number of citations: 14 onlinelibrary.wiley.com
FC James, HD Krebs - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… compound obtained by the reaction of ethyl-3-cyano-5,5-diethoxy-2-oxopentanoate with phosphorus pentasulfide, previously assumed to yield thieno[3,4-d]isothiazole-4-carboxylic acid…
Number of citations: 7 www.publish.csiro.au
F Da Settimo, G Primofiore, C La Motta… - Journal of medicinal …, 2005 - ACS Publications
… The same reaction, conducted on 4, gave the 1,3,3-trioxo-1,2-dihydronaphtho[1,2-d]isothiazole-4-carboxylic acid 7; the carboxylic group in position 1 of compound 4 is the only acidic …
Number of citations: 62 pubs.acs.org
HP Benschop, AM Van Oosten… - Journal of medicinal …, 1970 - ACS Publications
… 0.17 mole, obtained25 from 23.1 g of isothiazole-4-carboxylic acid with SOCl2) was added dropwise with vigorous stirring to a mixture of quinoline (22.0 g, 0.17 mole), KCN (19.2 g, 0.29 …
Number of citations: 18 pubs.acs.org
T NAITO, S NAKAGAWA… - Chemical and …, 1968 - jstage.jst.go.jp
… were 4-bromo-5-methyl-3-phenylisothiazole (I),º 4-bromo-3phenylisothiazole (II)") 4-cyano–5-methyl-3-phenylisothiazole (III)") 5-methyl-3-phenylisothiazole–4–carboxylic acid (IV)") and …
Number of citations: 6 www.jstage.jst.go.jp
R Slack, KRH Wooldridge - Advances in heterocyclic chemistry, 1965 - Elsevier
… oxidized 5-aminobenz[d]isothiasole (4) with potassium permanganate to give the dicarboxylic acid 5, which decarboxylated smoothly on heating to give isothiazole-4-carboxylic acid (6). …
Number of citations: 47 www.sciencedirect.com
HD Krebs - Australian Journal of Chemistry, 1989 - CSIRO Publishing
… Hydrolysis of the nitrile with hot sulfuric acid, and reaction with nitrosylsulfuric acid, gave 5-nitro-3-phenylthieno[3,2d]isothiazole-4-carboxylic acid (3z), which was easily decarboxylated, …
Number of citations: 17 www.publish.csiro.au
A Adams, R Slack - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… Isothiazole-4-carboxylic acid (26.1 g.) was slowly added to an ethereal (750 cc) solution of … Isothiazole-4-carboxylic acid (3.1 g.) was boiled with thionyl chloride (30 cc) until a clear …
Number of citations: 51 pubs.rsc.org
R Raap, RG Micetich - Journal of Medicinal Chemistry, 1968 - ACS Publications
… Isothiazole-4-carboxylic Acid.—4-Cyanoisothiazole (28.6 g, 0.26 mole) was … A mixture of isothiazole-4carboxylic acid (82.0 g, 0.635mole) and SOCl2 (250 ml) was heated under reflux …
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.